3-Bromo-5-(2-fluoroethoxy)pyridine
Overview
Description
3-Bromo-5-(2-fluoroethoxy)pyridine is a chemical compound with the molecular formula C7H7BrFNO. It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a 2-fluoroethoxy group at the fifth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(2-fluoroethoxy)pyridine typically involves the bromination of 5-(2-fluoroethoxy)pyridine. One common method is the reaction of 5-(2-fluoroethoxy)pyridine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process, reducing the risk of side reactions and improving yield .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(2-fluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
3-Bromo-5-(2-fluoroethoxy)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of various biochemical pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(2-fluoroethoxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluoroethoxy groups can influence the compound’s binding affinity and selectivity towards these targets . The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a fluoroethoxy group, which can affect its reactivity and applications.
3-Bromo-2-fluoropyridine: Similar in structure but with the fluorine atom directly attached to the pyridine ring, leading to different chemical properties and reactivity.
Uniqueness
3-Bromo-5-(2-fluoroethoxy)pyridine is unique due to the presence of both bromine and fluoroethoxy groups, which confer distinct electronic and steric properties. These features make it a valuable intermediate in the synthesis of complex molecules and materials .
Properties
IUPAC Name |
3-bromo-5-(2-fluoroethoxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFNO/c8-6-3-7(5-10-4-6)11-2-1-9/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZYOGKVEURYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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